molecular formula C5H10N2O B1590091 (S)-3-Methylpiperazin-2-one CAS No. 78551-38-9

(S)-3-Methylpiperazin-2-one

Cat. No. B1590091
CAS RN: 78551-38-9
M. Wt: 114.15 g/mol
InChI Key: BSPUWRUTIOUGMZ-BYPYZUCNSA-N
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Description

(S)-3-Methylpiperazin-2-one , also known as (S)-N-Methylpiperazin-2-one , is a chemical compound with the molecular formula C₅H₁₀N₂O . It belongs to the class of piperazine derivatives and is commonly used in organic synthesis and medicinal chemistry.



Synthesis Analysis

The synthesis of (S)-3-Methylpiperazin-2-one involves several methods, including cyclization reactions, reductive amination, and resolution of racemic mixtures. Researchers have explored various synthetic routes to obtain enantiopure forms of this compound.



Molecular Structure Analysis

The molecular structure of (S)-3-Methylpiperazin-2-one consists of a six-membered piperazine ring with a methyl group attached to one of the nitrogen atoms. The stereochemistry of the molecule is crucial for its biological activity and interactions.



Chemical Reactions Analysis

(S)-3-Methylpiperazin-2-one can participate in various chemical reactions, including acylation, alkylation, and nucleophilic substitution. These reactions allow for the modification of its functional groups and the creation of derivatives with specific properties.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : (S)-3-Methylpiperazin-2-one typically melts around 100-110°C.

    • Solubility : It is soluble in water, ethanol, and other polar solvents.



  • Chemical Properties :

    • It can undergo hydrolysis, oxidation, and other reactions typical of piperazine derivatives.




Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : One application is in the synthesis of pharmaceutical compounds. For example, a convergent synthesis of L-694,458, an inhibitor of human leukocyte elastase, was achieved using key intermediates including (S)-3,3-diethyl-4-[4'-[(N-methylpiperazin-1-yl)carbonylphenoxy]-2-azetidinone (Cvetovich et al., 1996).

  • Development of Receptor Ligands : It is also used in the development of receptor ligands. For instance, the creation of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines as selective D4 dopamine receptor ligands, with applications in neuropsychiatric disorders, demonstrates its versatility (Enguehard-Gueiffier et al., 2006).

  • Role in Protein Kinase Inhibition : (S)-3-Methylpiperazin-2-one derivatives are also explored in studies involving protein kinase inhibitors. The protein kinase inhibitor 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7) has been widely used due to its ability to inhibit cyclic AMP- and cyclic GMP-dependent protein kinases and protein kinase C (Quick et al., 1992).

  • Antihypertensive Agents : This compound is involved in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, acting as alpha 1-adrenoceptor antagonists and antihypertensive agents (Chern et al., 1993).

  • Cancer Research : In cancer research, certain derivatives have shown promise. For instance, the synthesis and biological evaluation of a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, prepared through a copper-catalyzed procedure, displayed significant anticancer activity (Romero et al., 2020).

  • Herbicide and Pesticide Analysis : It has been used in the analytical determination of pesticides and herbicides in environmental samples, such as the determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis (Chicharro et al., 2003).

  • Neuropharmacology : In neuropharmacology, compounds such as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212) have been characterized for their potential as antidepressants, demonstrating a functional profile consistent with improved mood and cognitive performance (Dekeyne et al., 2012).

Safety And Hazards

(S)-3-Methylpiperazin-2-one is generally considered safe when handled properly. However, as with any chemical, precautions should be taken during synthesis, handling, and storage. Always follow safety guidelines and wear appropriate protective equipment.


Future Directions

Research on (S)-3-Methylpiperazin-2-one continues to explore its applications in drug discovery, catalysis, and materials science. Future studies may focus on optimizing its synthesis, investigating its biological activity, and developing novel derivatives.


properties

IUPAC Name

(3S)-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUWRUTIOUGMZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525965
Record name (3S)-3-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylpiperazin-2-one

CAS RN

78551-38-9
Record name (3S)-3-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-2-ketopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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